An In-Depth Technical Guide to 4-Ethylphenyl Acetate (CAS 3245-23-6) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Ethylphenyl Acetate (CAS 3245-23-6) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-ethylphenyl acetate, a versatile aromatic ester with significant potential as a chemical intermediate in various research and development applications, including pharmaceutical synthesis. We will delve into its chemical and physical properties, detailed synthesis and characterization protocols, reactivity, and safety considerations, with a particular focus on its relevance to drug discovery and development.
Core Characteristics and Physicochemical Properties
4-Ethylphenyl acetate, also known as p-ethylphenyl acetate, is an organic compound classified as an aromatic ester.[1] It is structurally characterized by an ethyl group at the para position of a phenyl ring, which is esterified with acetic acid.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1]
Key physicochemical data are summarized in the table below for quick reference. This information is critical for experimental design, particularly for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 3245-23-6 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 226 °C | [3] |
| Flash Point | 91 °C | [3] |
| Density (20/20) | 1.03 g/mL | [3] |
| Refractive Index | 1.49 | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthesis and Purification: A Validated Laboratory Protocol
The most common and efficient method for the synthesis of 4-ethylphenyl acetate is the esterification of 4-ethylphenol with an acetylating agent. Acetic anhydride is a frequently used reagent for this transformation due to its high reactivity and the straightforward nature of the reaction. The underlying principle of this synthesis is the nucleophilic acyl substitution, where the hydroxyl group of 4-ethylphenol attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct.
Caption: Synthesis of 4-Ethylphenyl Acetate via Esterification.
Experimental Protocol: Synthesis of 4-Ethylphenyl Acetate
This protocol is a self-validating system, where successful synthesis can be confirmed by the analytical characterization methods detailed in the subsequent section.
Materials:
-
4-Ethylphenol
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Diethyl ether (or other suitable organic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.
-
Addition of Reagents: Add pyridine (0.1 eq) to the solution. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. Slowly add acetic anhydride (1.1 eq) to the reaction mixture. The reaction is exothermic, so addition should be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-ethylphenyl acetate.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in research and drug development to confirm the identity and purity of a synthesized compound. The following data provides a benchmark for the validation of 4-ethylphenyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.16 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ethyl group.
-
δ 6.97 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the acetate group.
-
δ 2.61 (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group.
-
δ 2.23 (s, 3H): Methyl protons of the acetate group.
-
δ 1.21 (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group.[4]
¹³C NMR (100 MHz, CDCl₃):
-
δ 169.7 (C=O): Carbonyl carbon of the acetate group.
-
δ 148.6 (Ar-C): Aromatic carbon attached to the oxygen of the acetate group.
-
δ 141.2 (Ar-C): Aromatic carbon attached to the ethyl group.
-
δ 128.9 (Ar-CH): Aromatic carbons ortho to the ethyl group.
-
δ 121.3 (Ar-CH): Aromatic carbons ortho to the acetate group.
-
δ 28.3 (CH₂): Methylene carbon of the ethyl group.
-
δ 21.1 (CH₃): Methyl carbon of the acetate group.
-
δ 15.5 (CH₃): Methyl carbon of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering insights into its fragmentation pattern.
-
Electron Ionization (EI-MS):
-
m/z 164 (M⁺): Molecular ion peak.
-
m/z 122: Loss of ketene (CH₂=C=O) from the molecular ion, a characteristic fragmentation of phenyl acetates.
-
m/z 107: Further loss of a methyl group.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~1760 cm⁻¹ (strong): C=O stretching vibration of the ester group.
-
~1200 cm⁻¹ (strong): C-O stretching vibration of the ester group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Chemical Reactivity and Potential for Derivatization
Understanding the reactivity of 4-ethylphenyl acetate is key to its application as a chemical intermediate.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-ethylphenol and acetic acid. Basic hydrolysis, or saponification, is typically faster and more complete. For instance, refluxing with an excess of 20% sodium hydroxide solution can achieve complete hydrolysis within 2-3 hours.[6] This reaction is fundamental to the utility of 4-ethylphenyl acetate as a protected form of 4-ethylphenol in multi-step syntheses.
Caption: Hydrolysis of 4-Ethylphenyl Acetate.
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the ethyl and acetate groups influencing the regioselectivity of these transformations.
Applications in Drug Development: A Versatile Building Block
While 4-ethylphenyl acetate does not possess inherent therapeutic activity, its structure makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. The acetate group serves as a convenient protecting group for the phenolic hydroxyl, which can be deprotected under mild conditions.
A significant area of application lies in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[7] SERMs are a class of drugs that exhibit tissue-selective estrogen receptor agonist or antagonist activity and are used in the treatment of osteoporosis and breast cancer.[8] Many SERMs, such as Raloxifene and Bazedoxifene , contain a 4-hydroxyphenyl moiety as a key structural element.[9][10]
The synthesis of these complex molecules often requires the phenolic hydroxyl group to be protected during intermediate steps to prevent unwanted side reactions. 4-Ethylphenyl acetate can serve as a readily available, protected form of 4-ethylphenol, which can be incorporated into the molecular framework of a SERM. The acetate group can then be removed in a later synthetic step to reveal the crucial hydroxyl group necessary for biological activity.
Sources
- 1. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylphenyl acetate [webbook.nist.gov]
- 3. 4-Ethylphenyl acetate | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113816892A - Synthesis method of bazedoxifene acetate - Google Patents [patents.google.com]
- 6. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 7. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
